6,8-Heneicosadiynoic acid
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Overview
Description
6,8-Heneicosadiynoic acid is a long-chain diacetylenic acid with the molecular formula C21H34O2. This compound is characterized by the presence of two triple bonds located at the 6th and 8th positions of the carbon chain. It is a member of the polydiacetylene family, which is known for its unique optical and electronic properties. These properties make this compound a valuable compound in various scientific and industrial applications, particularly in the development of sensors and nanomaterials .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Heneicosadiynoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a long-chain alkyne.
Formation of Diacetylene: The precursor undergoes a series of reactions to introduce the diacetylene moiety. This can be achieved through coupling reactions, such as the Glaser coupling, which involves the oxidative coupling of terminal alkynes.
Functionalization: The diacetylene intermediate is then functionalized to introduce the carboxylic acid group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
6,8-Heneicosadiynoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives, which may have different properties and applications.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s structure and reactivity.
Substitution: The carboxylic acid group can participate in substitution reactions, leading to the formation of esters, amides, and other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like alcohols, amines, and acid chlorides are employed under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered electronic properties.
Reduction: Reduced forms with single or double bonds.
Substitution: Ester, amide, and other functionalized derivatives.
Scientific Research Applications
6,8-Heneicosadiynoic acid has a wide range of scientific research applications:
Chemistry: Used in the synthesis of polydiacetylene-based materials, which have unique optical and electronic properties.
Biology: Employed in the development of biosensors for detecting biological molecules and pathogens.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic tools.
Industry: Utilized in the fabrication of nanomaterials and coatings with specific properties, such as colorimetric sensors for food quality monitoring
Mechanism of Action
The mechanism of action of 6,8-Heneicosadiynoic acid involves its ability to undergo polymerization and form polydiacetylene structures. These structures exhibit unique optical properties, such as color changes in response to external stimuli (e.g., temperature, pH, and mechanical stress). The molecular targets and pathways involved include the interaction of the diacetylene moieties with various analytes, leading to changes in the electronic structure and optical properties of the material .
Comparison with Similar Compounds
6,8-Heneicosadiynoic acid can be compared with other similar compounds, such as:
10,12-Pentacosadiynoic acid: Another long-chain diacetylenic acid with similar properties but different chain length and position of triple bonds.
2,4-Heptadecadiynoic acid: A shorter-chain diacetylenic acid with the diacetylene moiety directly connected to the carboxyl group.
2,4-Nonadecadiynoic acid: Similar to this compound but with a different chain length.
Uniqueness
This compound is unique due to its specific chain length and the position of the triple bonds, which influence its polymerization behavior and the resulting optical properties. This makes it particularly suitable for applications in sensor technology and nanomaterials .
Properties
IUPAC Name |
henicosa-6,8-diynoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h2-12,17-20H2,1H3,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCBFOODINFRHED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCC#CC#CCCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70724726 |
Source
|
Record name | Henicosa-6,8-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174063-94-6 |
Source
|
Record name | Henicosa-6,8-diynoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70724726 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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